molecular formula C2Cl3N B3432175 Trichloroacetonitrile CAS No. 97426-84-1

Trichloroacetonitrile

Cat. No.: B3432175
CAS No.: 97426-84-1
M. Wt: 144.38 g/mol
InChI Key: DRUIESSIVFYOMK-UHFFFAOYSA-N
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Description

Trichloroacetonitrile is an organic compound with the formula CCl₃CN. It is a colorless liquid, although commercial samples often appear brownish. This compound is used commercially as a precursor to the fungicide etridiazole . It is prepared by the dehydration of trichloroacetamide .

Properties

IUPAC Name

2,2,2-trichloroacetonitrile
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InChI

InChI=1S/C2Cl3N/c3-2(4,5)1-6
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InChI Key

DRUIESSIVFYOMK-UHFFFAOYSA-N
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Canonical SMILES

C(#N)C(Cl)(Cl)Cl
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Molecular Formula

C2Cl3N
Record name TRICHLOROACETONITRILE
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DSSTOX Substance ID

DTXSID0021672
Record name Trichloroacetonitrile
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Molecular Weight

144.38 g/mol
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Physical Description

Trichloroacetonitrile is a clear pale yellow liquid. (NTP, 1992), Liquid, Clear pale yellow liquid; [CAMEO] Colorless liquid; [MSDSonline]
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Boiling Point

181 to 183 °F at 760 mmHg (NTP, 1992), 85.7 °C
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Flash Point

165.5 °F (NTP, 1992), 165.5 °F, 383 dec F (195 °C) (closed cup)
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), Insoluble in water
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Density

1.4403 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.4403 at 25 °C/4 °C; 1.4223 at 35 °C/4 °C
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Vapor Pressure

74.1 [mmHg], 74.1 mm Hg at 25 °C
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Color/Form

Colorless liquid, Liquid

CAS No.

545-06-2, 97426-84-1
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Melting Point

-44 °F (NTP, 1992), -42 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloroacetonitrile
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Trichloroacetonitrile
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Trichloroacetonitrile
Reactant of Route 4
Trichloroacetonitrile
Reactant of Route 5
Trichloroacetonitrile
Reactant of Route 6
Trichloroacetonitrile
Customer
Q & A

Q1: What is the molecular formula and weight of trichloroacetonitrile?

A1: The molecular formula of this compound is C2Cl3N, and its molecular weight is 144.39 g/mol. []

Q2: Can you describe the spectroscopic data available for this compound?

A2: Research has explored the rotational spectrum of this compound using millimeter-wave spectroscopy. This provided valuable information about its structure and properties, including the determination of spectroscopic constants and the observation of h3 splitting in its rotational transitions. [] Additionally, electron diffraction studies have been employed to determine the bond lengths and angles within the molecule. []

Q3: How does the structure of this compound influence its reactivity?

A3: The presence of three electron-withdrawing chlorine atoms makes the nitrile carbon highly electrophilic. This characteristic makes this compound susceptible to nucleophilic attack, enabling its participation in various chemical reactions. [, , , ]

Q4: Can this compound act as a precursor for other compounds?

A4: Yes, this compound is a valuable precursor in organic synthesis. It reacts with aryl-2-sulfanylpropenoic acids to produce 1,3-oxathiolan-5-one derivatives and 2-alkoxy-2-trichloromethylthiazolidin-4-one derivatives. [] Additionally, it can be used in the synthesis of trichloromethylpyrimidines and trichloromethylpyrimido[4,5-d]pyrimidines. []

Q5: What are some notable catalytic applications of this compound?

A5: this compound plays a crucial role in the catalytic asymmetric oxidation of N-sulfonyl imines to oxaziridines. In the presence of a chiral P-spiro triaminoiminophosphorane catalyst and hydrogen peroxide, this compound facilitates the formation of enantioenriched oxaziridines. [, ]

Q6: How does this compound participate in the synthesis of β-amino alcohol derivatives?

A6: this compound undergoes a formal [3+2] cycloaddition with epoxides in the presence of a tetraarylphosphonium salt catalyst. Subsequent hydrolysis of the cycloaddition product leads to the formation of N-protected β-amino alcohols. []

Q7: Can this compound be used to generate hydrogen chloride catalytically?

A7: Yes, research has demonstrated the photodegradation of this compound to generate hydrogen chloride, which can be utilized for ring-opening reactions of aziridines. This approach offers a controlled and efficient method for HCl generation in organic synthesis. []

Q8: What are the primary target organs of this compound toxicity?

A8: Inhalation studies on Sprague-Dawley rats revealed the nasal cavity, trachea, and lungs as the primary target organs of this compound toxicity. Exposure to high concentrations led to respiratory distress, histopathological changes in the respiratory epithelium, and mortality. []

Q9: Does this compound exhibit any inhibitory effects on enzymes?

A9: Yes, this compound has been shown to inhibit dimethylnitrosamine (DMN) demethylase activity in rat liver microsomes. The potency of inhibition varied among different haloacetonitriles, with dibromoacetonitrile and bromochloroacetonitrile being the most potent inhibitors. []

Q10: Has this compound been investigated for teratogenic effects?

A10: Yes, studies in pregnant Long-Evans rats have shown that this compound exposure can induce developmental effects. These include fetal cardiovascular and urogenital malformations, as well as increased embryolethality and resorptions. The observed effects were dose-dependent and varied depending on the vehicle used for administration. [, ]

Q11: What are the environmental concerns associated with this compound?

A11: As a volatile organic compound, this compound can contaminate air and water sources. Its presence in drinking water, often as a byproduct of chlorine disinfection, raises concerns due to its potential toxicity. [, , ]

Q12: Are there any strategies to mitigate the environmental impact of this compound?

A12: Spray aeration has been investigated as a potential method to reduce the concentration of this compound and other disinfection byproducts in water. While promising, the efficacy of this approach may be limited by factors such as the buildup of contaminants in the headspace of storage tanks. []

Q13: What analytical methods are commonly used to detect and quantify this compound?

A13: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely employed technique for the analysis of this compound and other volatile organic compounds in environmental and biological samples. []

Q14: Are there standardized methods for quality control and assurance of this compound?

A14: While specific regulations vary depending on the application and geographical region, general guidelines for chemical manufacturing and handling, such as those provided by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are applicable to this compound. []

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